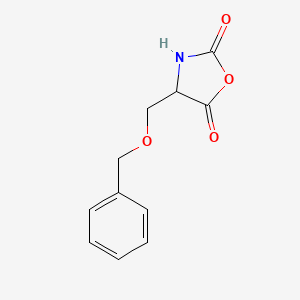

4-((Benzyloxy)methyl)oxazolidine-2,5-dione

Description

Significance of Alpha-Amino Acid N-Carboxyanhydrides as Monomers in Polymer Science

Alpha-amino acid N-carboxyanhydrides (NCAs) are pivotal monomers for the creation of synthetic polypeptides and complex polypeptide-based materials. researchgate.nettandfonline.com The primary method for this synthesis is the ring-opening polymerization (ROP) of NCAs, a well-studied route that allows for the formation of high molecular weight polypeptides. wikipedia.orgresearchgate.nettandfonline.com This polymerization process is versatile, enabling the production of homopolypeptides, block copolypeptides, and side-chain-functionalized polypeptides. illinois.edu

The resulting synthetic polypeptides are of significant interest as they can mimic natural proteins and are increasingly investigated for a wide range of biomedical and biotechnological applications, including drug delivery and gene engineering. researchgate.netfrontiersin.org The ability to precisely control the polymerization of NCAs has advanced significantly, allowing for the synthesis of well-defined polypeptide structures that rival their natural counterparts in complexity. researchgate.net The development of various initiators and catalysts, including transition metal complexes and organic systems, has been crucial in achieving this control. illinois.edumdpi.com This controlled polymerization is essential for producing materials with specific, predictable properties. mdpi.com

Structural Characteristics of the Oxazolidine-2,5-dione (B1294343) Ring System in BLS-NCA

The core of an NCA, including BLS-NCA, is the oxazolidine-2,5-dione ring. nih.gov This five-membered heterocyclic ring contains an oxygen atom, a nitrogen atom, and two carbonyl groups at the C2 and C5 positions. nih.govwikipedia.orgnih.gov The general structure of oxazolidine-2,5-dione is characterized by its high reactivity, which stems from the two electrophilic carbonyl carbons and the acidic proton on the nitrogen atom. nih.gov

These reactive sites are susceptible to nucleophilic attack, which initiates the ring-opening polymerization process. illinois.edunih.gov The polymerization proceeds with the loss of a carbon dioxide molecule for each monomer unit added to the growing polymer chain. wikipedia.org The specific substituent at the C4 position of the ring, which corresponds to the side chain of the original amino acid, dictates the properties of the resulting polypeptide. nih.gov In the case of BLS-NCA, this substituent is a (benzyloxy)methyl group. pmcisochem.fr

| Property | Value |

| IUPAC Name | (4S)-4-((Benzyloxy)methyl)-1,3-oxazolidine-2,5-dione |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Synonyms | O-Benzyl-L-serine N-carboxyanhydride, Ser(Bzl)-NCA |

O-Benzyl-L-Serine N-Carboxyanhydride (BLS-NCA) as a Precursor for Poly(O-benzyl-L-serine)

O-Benzyl-L-serine N-carboxyanhydride (BLS-NCA) is a specific monomer used for the synthesis of poly(O-benzyl-L-serine) (PBLS). mdpi.com This polymer is created through the ring-opening polymerization of the BLS-NCA monomer. mdpi.com The benzyl (B1604629) group serves as a protecting group for the hydroxyl function of the serine side chain, preventing unwanted side reactions during polymerization.

The synthesis of well-defined poly(α-amino acid)s like PBLS relies heavily on the ROP of highly pure NCA monomers. tandfonline.comfrontiersin.org The properties of the final polypeptide, such as its secondary structure (e.g., α-helix or β-sheet), are influenced by the nature of the side chains. nsf.gov Following polymerization, the benzyl protecting group can be removed from PBLS to yield poly(L-serine), a polypeptide with different solubility and structural characteristics. nih.gov The ability to synthesize block copolymers containing PBLS allows for the creation of amphiphilic materials that can self-assemble into structures like vesicles, which have potential in various biomaterial applications. nsf.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-(phenylmethoxymethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-9(12-11(14)16-10)7-15-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLBNGOHDLVJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232404 | |

| Record name | 2,5-Oxazolidinedione, 4-[(benzyloxy)methyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22831-98-7 | |

| Record name | 2,5-Oxazolidinedione, 4-[(benzyloxy)methyl]-, DL- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22831-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Oxazolidinedione, 4-[(benzyloxy)methyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy Methyl Oxazolidine 2,5 Dione Bls Nca

General Principles of N-Carboxyanhydride Synthesis from Amino Acids

The preparation of NCAs from α-amino acids has been studied for over a century. tandfonline.com The two most historically significant and widely employed methods are the Leuchs synthesis and the Fuchs-Farthing method.

The original Leuchs method involves the cyclization of N-alkoxycarbonyl or N-methoxycarbonyl amino acid chlorides by heating under vacuum. wikipedia.org However, the high temperatures required for this process can lead to the decomposition of some NCAs. wikipedia.org

A more direct and common route is the Fuchs-Farthing method, which involves the direct phosgenation of unprotected α-amino acids. nih.gov This approach typically uses phosgene (B1210022) (COCl₂) or its safer, easier-to-handle solid or liquid alternatives, such as diphosgene (a liquid) and triphosgene (B27547) (a crystalline solid). wikipedia.orgnih.govnih.gov The reaction mechanism involves the formation of an intermediate carbamoyl (B1232498) chloride, which then undergoes intramolecular cyclization to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct. nih.gov

| Reactants | Reagent | Product | Byproduct |

|---|---|---|---|

| Unprotected Amino Acid | Phosgene (or equivalent) | N-Carboxyanhydride | Hydrogen Chloride |

Given the moisture sensitivity of NCAs and the detrimental effect of the HCl byproduct, which can catalyze unwanted decomposition, modern protocols often include an acid scavenger. wikipedia.orgchemrxiv.org Epoxides like propylene (B89431) oxide are particularly effective as they rapidly and irreversibly react with HCl. chemrxiv.org In recent years, significant research has focused on developing phosgene-free synthetic routes to enhance safety and environmental compatibility. rsc.orgnih.gov

Specific Synthetic Routes to O-Benzyl-L-Serine N-Carboxyanhydride

The synthesis of BLS-NCA begins with its precursor, O-benzyl-L-serine. This starting material is typically prepared from L-serine through a two-step process involving N-protection (e.g., with a tert-butoxycarbonyl group), followed by benzylation of the hydroxyl group and subsequent deprotection of the amine. rsc.org

The most established method for synthesizing BLS-NCA is the phosgenation of O-benzyl-L-serine. Triphosgene, or bis(trichloromethyl) carbonate (BTC), is frequently used as a safer substitute for gaseous phosgene. nih.govresearchgate.net The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or ethyl acetate. researchgate.net

The general procedure involves suspending the starting amino acid, O-benzyl-L-serine, in the chosen solvent. Triphosgene is then added, often as a solution, to the suspension. The reaction is commonly performed at elevated temperatures (e.g., 50-65 °C) to facilitate the reaction and drive it to completion. tandfonline.comresearchgate.net However, some studies have shown that the reaction can proceed at ambient temperature, driven by the exotherm generated upon mixing the reagents, which simplifies large-scale production by eliminating the need for external heating. tandfonline.com

A critical innovation in this method is the inclusion of an HCl scavenger. The use of an epoxide, such as propylene oxide, added at the start of the reaction, has been shown to produce high yields of NCAs under moisture-tolerant, open-flask conditions, preventing the acid-catalyzed decomposition of the product. chemrxiv.org

| Starting Material | Phosgenating Agent | Solvent | Temperature | Key Additive |

|---|---|---|---|---|

| O-benzyl-L-serine | Triphosgene | Tetrahydrofuran (THF) | 40-65 °C | Epoxide (e.g., Propylene Oxide) |

| O-benzyl-L-serine | Diphosgene | Ethyl Acetate | Ambient to 60 °C | α-Pinene |

Concerns over the toxicity of phosgene and its derivatives have spurred the development of alternative, phosgene-free synthetic routes to NCAs.

One successful approach involves the polycondensation of activated urethane (B1682113) derivatives of α-amino acids. For O-benzyl-L-serine, a urethane derivative can be synthesized by reacting it with diphenyl carbonate (DPC). rsc.org Heating this derivative in a solvent like N,N-dimethylacetamide (DMAc) with a primary amine initiator leads to the formation of the polypeptide, a process that proceeds through an NCA intermediate. rsc.org This method avoids the use of any phosgene-based reagents.

Other phosgene-free methods applicable to general NCA synthesis include:

Reaction with n-propylphosphonic anhydride (B1165640) (T3P®) : This method allows for the direct conversion of N-Boc-protected amino acids into their corresponding NCAs in good yield and purity, generating non-toxic, easily removable byproducts. nih.gov

Reaction with Carbon Dioxide : A reported green chemistry approach utilizes carbon dioxide as the C1 source in a reaction with the amino acid, mediated by n-propylphosphonic anhydride and a base, to form the NCA. rsc.org

Cyclization of Diazoketones : A metal-free approach involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, to yield the oxazinanone skeleton. frontiersin.org

Purification Strategies for High-Purity BLS-NCA Monomers

The successful synthesis of well-defined polypeptides via ROP is critically dependent on the purity of the NCA monomer. researchgate.net Impurities such as unreacted amino acids, HCl, or oligomeric species can act as unwanted initiators or terminating agents during polymerization. illinois.edu Therefore, rigorous purification of the crude BLS-NCA is a mandatory step.

The most traditional and widely used method for purifying NCAs is repeated crystallization. researchgate.nettandfonline.com This technique is effective for removing most common impurities from crystalline NCAs like BLS-NCA. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure NCA to crystallize while impurities remain in the mother liquor. This process is often repeated multiple times until the desired purity is achieved. researchgate.net However, this method can be time-consuming and may not be suitable for NCAs that are oils or low-melting solids. nih.gov

| Solvent System | Comments |

|---|---|

| Ethyl Acetate / Hexane | A good solvent/anti-solvent system for inducing crystallization. |

| Tetrahydrofuran (THF) / Heptane | Similar to the above, used to control solubility and crystal growth. |

| Dichloromethane (B109758) / Petroleum Ether | Another effective system for purifying NCAs. |

For large-scale preparations, repeated crystallization can be inefficient. tandfonline.comtandfonline.com A simpler and highly effective method involves filtering a solution of the crude NCA through a pad of an adsorbent material. tandfonline.com

Filtration through diatomaceous earth (Celite) is a common technique used to remove fine particulates and some polar impurities. tandfonline.comtandfonline.com This method is particularly advantageous for large-scale synthesis as it is rapid and significantly improves the quality of the NCA product, leading to better polymerization control. tandfonline.com Other filtration aids can also be employed; for instance, acidic filter materials like magnesium sulfate (B86663) can be used to trap basic impurities. google.com

For NCAs that are difficult to crystallize, flash column chromatography on silica (B1680970) gel has been established as a rapid and general purification method. nih.gov This technique effectively removes all common impurities and yields highly pure monomers that can be used directly for controlled polymerization, often with improved yields compared to crystallization. nih.gov

Sublimation as a Purification Technique

Sublimation is a purification method that involves the transition of a substance directly from a solid to a gas phase, without passing through an intermediate liquid phase. youtube.com This technique can be advantageous for purifying certain solid compounds, particularly on a microscale, as it can minimize product loss and effectively remove non-volatile impurities and residual solvents. tandfonline.com For sublimation to be effective, the compound of interest must have a relatively high vapor pressure below its melting point, and any impurities present should not sublime under the same conditions. youtube.com

The application of sublimation for the purification of α-amino acid N-carboxyanhydrides (NCAs), such as 4-((Benzyloxy)methyl)oxazolidine-2,5-dione (also known as O-benzyl-L-serine N-carboxyanhydride or BLS-NCA), has been explored, though its success is not universal. tandfonline.com While sublimation has been successfully employed for a limited number of NCAs, the technique is often met with challenges. lookchem.com

One of the primary difficulties encountered during the sublimation of NCAs is their thermal lability. The elevated temperatures often required to achieve sublimation can lead to the thermal decomposition of the NCA, resulting in reduced yields of the purified product. tandfonline.comwikipedia.org This sensitivity to heat is a significant drawback, particularly for large-scale purifications.

Furthermore, the inherent reactivity of NCAs, which makes them valuable monomers for ring-opening polymerization, also contributes to the difficulties in their purification by sublimation. wikipedia.org The process requires a carefully controlled vacuum and temperature gradient to prevent premature polymerization or degradation of the monomer.

Alternative purification methods for NCAs, such as flash column chromatography and recrystallization, are often favored as they can provide highly pure monomers without the risk of thermal decomposition associated with sublimation. nih.govresearchgate.net These methods have been shown to be effective for a wide variety of NCAs, including those with functional side chains. nih.govbohrium.com

Table 1: General Considerations for the Purification of N-Carboxyanhydrides (NCAs) by Sublimation

| Parameter | Consideration | Rationale |

| Compound Stability | NCAs can be thermally sensitive. | To prevent decomposition and subsequent loss of product. tandfonline.com |

| Vapor Pressure | The NCA must have sufficient vapor pressure at a temperature below its melting and decomposition points. | To allow for efficient transition from the solid to the gas phase. youtube.com |

| Impurity Volatility | Impurities should have significantly different vapor pressures from the NCA. | To ensure effective separation of the desired compound from contaminants. youtube.com |

| Temperature Control | Precise and uniform heating is crucial. | To avoid localized overheating and decomposition of the NCA. tandfonline.com |

| Vacuum Level | A high vacuum is typically required. | To lower the sublimation temperature and reduce the risk of thermal degradation. |

| Yield | Yields can be variable and potentially low. | Due to the possibility of thermal decomposition during the process. tandfonline.com |

Ring Opening Polymerization Rop of 4 Benzyloxy Methyl Oxazolidine 2,5 Dione

Fundamental Mechanisms of α-Amino Acid NCA Polymerization

The polymerization of NCAs, including 4-((benzyloxy)methyl)oxazolidine-2,5-dione, generally proceeds through two main pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). illinois.edumdpi.com These mechanisms are influenced by the choice of initiator, solvent, and other reaction parameters. researchgate.netillinois.edu

The Normal Amine Mechanism is a chain-growth process typically initiated by nucleophiles, most commonly primary amines. illinois.edunih.gov The process begins with the nucleophilic attack of the primary amine on the C5 carbonyl group of the NCA ring. nih.govfrontiersin.org This attack leads to the opening of the anhydride (B1165640) ring to form a carbamic acid intermediate. nih.gov Subsequent decarboxylation (loss of CO2) regenerates a primary amine at the terminus of the growing polymer chain. nih.govnih.gov This new terminal amine then acts as the nucleophile for the next propagation step, adding another NCA monomer and extending the polypeptide chain. nih.gov

The NAM is favored when using primary amine initiators due to their higher nucleophilicity compared to their basicity. illinois.edu This pathway is considered a controlled polymerization process, as the initiation rate can be faster than the propagation rate, which is a requirement for producing polymers with predictable molecular weights and narrow polydispersity. nih.gov However, side reactions can still occur, affecting the "living" character of the polymerization. nih.gov

The Activated Monomer Mechanism is prevalent when aprotic bases, such as tertiary amines or strong bases like alkoxides, are used. mdpi.comnih.gov In this pathway, the base deprotonates the N-H group of the NCA monomer, creating a highly nucleophilic NCA anion. illinois.edunih.gov This "activated monomer" then attacks a neutral NCA monomer, initiating polymerization. nih.gov

The AMM can lead to very high molecular weight polypeptides, often at a faster rate than the NAM. illinois.eduacs.org However, it is generally considered an uncontrolled polymerization. d-nb.info The propagating chain has two active sites, which can lead to broader molecular weight distributions. mpg.de Furthermore, side reactions are more significant in the AMM, which can limit control over the final polymer structure. nih.gov

In many NCA polymerization systems, the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) can coexist. nih.govmpg.de The balance between these two pathways is delicate and depends on factors such as the basicity of the amine initiator, initiator concentration, and solvent polarity. nih.govmpg.de For instance, a primary amine initiator, which primarily acts as a nucleophile to promote NAM, also possesses sufficient basicity to deprotonate NCA monomers, thereby concurrently enabling the AMM pathway as a side reaction. nih.gov

Initiator Systems for BLS-NCA ROP

The choice of initiator is a critical factor in the ring-opening polymerization of 4-((benzyloxy)methyl)oxazolidine-2,5-dione (BLS-NCA), as it dictates the polymerization mechanism and influences the final properties of the poly(O-benzyl-L-serine).

Primary amines are the most common class of initiators for NCA ROP, operating primarily through the Normal Amine Mechanism (NAM). illinois.edunih.gov These initiators, such as n-hexylamine or benzylamine, are highly nucleophilic and attack the NCA monomer to begin the chain growth process. nih.govnih.gov An ideal primary amine initiator should react quickly and completely, ensuring that all polymer chains begin growing at the same time, which is a hallmark of a controlled or living polymerization. nih.gov

The use of primary amines allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). researchgate.netnih.gov However, the polymerization rate can be slow, sometimes requiring days to reach high conversion, and the living nature of the polymerization can be compromised by side reactions. nih.govnih.gov For example, studies on the polymerization of γ-benzyl-L-glutamate NCA (a well-studied monomer analogous to BLS-NCA) with n-hexylamine have demonstrated the ability to produce well-defined polypeptides, but also highlight the slow kinetics under standard conditions. nih.gov

Table 1: Research Findings on Primary Amine Initiated NCA ROP

| Monomer | Initiator | Key Findings | Reference |

|---|---|---|---|

| γ-benzyl-L-glutamate NCA | n-hexylamine | Polymerization follows the NAM. Under N2 flow to remove CO2, 90% conversion was achieved in 2 hours, compared to 14 hours in a standard glovebox setting. | nih.gov |

| γ-benzyl-L-glutamate NCA | n-hexylamine | In the absence of a catalyst, the polymerization is slow. | nih.gov |

| Proline NCA | Benzyl (B1604629) amine | In an unexpected water-assisted process, polymerization was complete in 2-5 minutes, yielding well-defined poly-L-proline. | nih.gov |

| General NCAs | Primary Amines | Suffer from slow reaction rates and sensitivity to moisture without a catalyst. | nih.gov |

Tertiary amines, such as triethylamine (B128534) (TEA), are typically used as catalysts rather than initiators and promote the Activated Monomer Mechanism (AMM). d-nb.infompg.de By deprotonating the NCA monomer, the tertiary amine generates a nucleophilic NCA anion that drives the polymerization. nih.gov This method can produce very high molecular weight polypeptides in a short amount of time. illinois.edud-nb.info

However, polymerizations catalyzed by tertiary amines alone are generally uncontrolled, resulting in polymers with broad molar mass distributions (high PDI). d-nb.infompg.de Recent studies have explored using a combination of a primary amine initiator and a tertiary amine catalyst. mpg.de This approach can significantly reduce reaction times compared to using only a primary amine, without losing control over the polymerization, provided the ratio of tertiary to primary amine is optimized. mpg.de For instance, in the polymerization of γ-benzyl-L-glutamate-NCA, adding a tertiary amine like TEA to a primary amine-initiated system accelerated the reaction while maintaining a controlled process when the tertiary amine molar fraction was below 0.8 equivalents. mpg.de

Table 2: Research Findings on Tertiary Amine Catalyzed NCA ROP

| Monomer | Initiator/Catalyst System | Key Findings | Reference |

|---|---|---|---|

| γ-benzyl-L-glutamate NCA | Triethylamine (TEA) alone | Promotes the AMM, leading to rapid polymerization but with high dispersity (PDI > 2). | d-nb.infompg.de |

| γ-benzyl-L-glutamate NCA | Benzylamine (primary) / TEA (tertiary) mixtures | Co-existence of NAM and AMM. For tertiary amine fractions < 0.8 equiv., reaction times were greatly reduced without compromising control. | mpg.de |

| General NCAs | Tertiary Amines | Favors the AMM, yielding polypeptides with high molar mass and dispersity. | d-nb.info |

| γ-benzyl-L-glutamate NCA | Primary ammonium (B1175870) salt / TEA | The rate of polymerization could be controlled by varying the initiator/catalyst ratio, suggesting a dominant NAM pathway. | d-nb.info |

N-Heterocyclic Carbene (NHC) Initiators

Transition Metal Complex-Mediated Polymerization

Transition metal complexes, particularly those of nickel and cobalt, have been successfully employed as initiators for the controlled "living" polymerization of various NCAs. nih.govillinois.edu These initiators can offer rapid polymerization rates and excellent control over the polymer architecture. For instance, complexes like bipyridyl nickel(0) (bipyNi(COD)) have demonstrated the ability to produce high molecular weight polypeptides with low polydispersity. nih.gov However, specific research detailing the application of transition metal complexes for the polymerization of 4-((benzyloxy)methyl)oxazolidine-2,5-dione is limited in the public domain. While the polymerization of other NCAs, such as those derived from glutamate (B1630785) and lysine, using these catalysts is well-documented, a direct application to BLS-NCA has not been extensively described in the reviewed literature. nih.govmdpi.com

Control and Kinetics in BLS-NCA Polymerization

Achieving control over the polymerization of BLS-NCA is crucial for the synthesis of well-defined poly(O-benzyl-L-serine) and its block copolymers. This control is intrinsically linked to the polymerization kinetics and the suppression of side reactions.

Strategies for Achieving Controlled and Living Polymerization

A controlled or "living" polymerization is characterized by the absence of irreversible chain termination and transfer reactions, allowing for the synthesis of polymers with predictable molecular weights, narrow polydispersity indices (PDI), and the ability to form block copolymers. researchgate.nete-bookshelf.de For the polymerization of NCAs, including BLS-NCA, a key strategy to achieve control is to favor the "normal amine mechanism" (NAM). In this mechanism, a primary amine initiator attacks the C5 carbonyl of the NCA ring, leading to a propagating chain with a terminal amine group that continues to react with subsequent monomers. youtube.com

To promote a controlled polymerization of BLS-NCA, minimizing side reactions is paramount. Research has shown that certain conditions can suppress unwanted reactions. One of the most effective strategies is the careful control of the reaction temperature. researchgate.netrsc.org Lowering the polymerization temperature has been demonstrated to significantly reduce the occurrence of side reactions. illinois.eduresearchgate.netrsc.org For BLS-NCA, conducting the polymerization at 0°C has been shown to be preferable to ambient temperature (20°C) to obtain well-defined polymers. researchgate.netrsc.org

Another critical factor is the purity of the monomer and the reaction environment. The use of high-purity, recrystallized NCA monomers and the maintenance of an inert atmosphere are essential to prevent premature termination by impurities. illinois.edu

Influence of Reaction Conditions on Polymerization Rate and Control

The rate of polymerization and the degree of control are highly sensitive to the specific conditions under which the reaction is carried out. For BLS-NCA, temperature and pressure play significant, albeit distinct, roles.

Temperature has a profound effect on the polymerization of BLS-NCA. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions that lead to a loss of control over the polymerization. A study by Habraken et al. (2011) systematically investigated the effect of temperature on the polymerization of several NCAs, including BLS-NCA. researchgate.netrsc.org

It was found that for BLS-NCA, along with the NCAs of β-benzyl-L-aspartate (BLA) and O-benzyl-L-threonine (BLT), the number of side reactions was significant at 20°C. rsc.org These side reactions can lead to broader molecular weight distributions and loss of chain-end fidelity. By reducing the polymerization temperature to 0°C, the formation of side products was substantially minimized, leading to a more controlled polymerization process. researchgate.netrsc.org This indicates that for achieving well-defined poly(O-benzyl-L-serine), lower reaction temperatures are highly recommended. researchgate.netrsc.org

The polymerization of BLS-NCA is notably slower compared to other NCAs like those of γ-benzyl-L-glutamate (BLG) and Nε-benzyloxycarbonyl-L-lysine (ZLL). researchgate.netrsc.org This inherent lower reactivity of BLS-NCA means that even at reduced temperatures, the polymerization can proceed to high conversion, albeit over a longer timeframe, while maintaining better control.

Table 1: Effect of Temperature on the Polymerization of BLS-NCA

| Monomer | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| BLS-NCA | 20 | Significant side reactions observed | rsc.org |

| BLS-NCA | 0 | Reduced side reactions, preferred for controlled polymerization | researchgate.netrsc.org |

The removal of carbon dioxide (CO₂), a byproduct of the NCA polymerization, can influence the reaction kinetics. The decarboxylation of the carbamic acid intermediate is a key step in the NAM, and efficient removal of CO₂ can drive the equilibrium towards the formation of the active propagating amine chain end. youtube.com This can be achieved by conducting the polymerization under a flow of inert gas or under reduced pressure (vacuum).

Studies have shown that for some "fast" polymerizing NCAs like BLG and ZLL, applying a high vacuum (e.g., 1 x 10⁻⁵ bar) significantly accelerates the rate of polymerization. researchgate.netrsc.org However, for the group of "slow" polymerizing NCAs, which includes BLS-NCA, BLA-NCA, and BLT-NCA, the application of a lower pressure did not result in a noticeable acceleration of the polymerization rate. researchgate.netrsc.org

This suggests that for BLS-NCA, the rate-determining step is less influenced by the CO₂ concentration in the reaction medium compared to other NCAs. Therefore, while maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric components, the application of a high vacuum to accelerate the polymerization of BLS-NCA is not as effective as it is for other monomers. researchgate.netrsc.org The focus for controlling BLS-NCA polymerization should remain on temperature control and the purity of reagents. researchgate.netrsc.org

Table 2: Effect of Reduced Pressure on the Polymerization Rate of Different NCAs

| Monomer Group | Monomers | Effect of Lower Pressure (1 x 10⁻⁵ bar) | Reference |

|---|---|---|---|

| Group 1 (Fast) | BLG, ZLL, Ala | Considerably faster polymerization | rsc.org |

| Group 2 (Slow) | BLA, BLS , BLT | No significant effect on polymerization rate | researchgate.netrsc.org |

Advanced Applications in Polypeptide Materials Science

Synthesis of Poly(O-benzyl-L-serine) Homopolypeptides

The primary method for synthesizing poly(O-benzyl-L-serine) (PBLS) is the ring-opening polymerization (ROP) of BLS-NCA. nih.gov This process is highly versatile and can be initiated through several mechanisms, allowing for control over the polypeptide's molecular weight and architecture. The most common initiation methods involve primary amines or transition metal complexes. illinois.edumdpi.com

In the "normal amine mechanism," a primary amine initiator attacks the C5 carbonyl of the NCA ring, leading to a ring-opening event that forms a carbamate (B1207046) intermediate. This intermediate subsequently decarboxylates to regenerate a primary amine at the chain end, which can then propagate by attacking another NCA monomer. mdpi.com This method, while effective, can sometimes be complicated by side reactions that may broaden the molecular weight distribution of the resulting polymer. researchgate.net To achieve better control and produce well-defined polypeptides, polymerizations are often conducted under optimized conditions, such as using high vacuum techniques to minimize impurities or performing the reaction at low temperatures (e.g., 0°C) to suppress side reactions. researchgate.net

Alternatively, transition metal initiators, such as organonickel or organocobalt complexes, offer a more "living" polymerization. These initiators operate through a different mechanism that significantly reduces chain termination and transfer reactions, enabling the synthesis of PBLS with predictable molecular weights and narrow dispersities (Đ < 1.2). illinois.edumdpi.com N-heterocyclic carbenes (NHCs) have also been employed as catalysts for the ROP of BLS-NCA, demonstrating rapid polymerization times. researchgate.net

The choice of solvent is also crucial, with common options including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). nih.govresearchgate.netmonash.edu The polymerization characteristics can be tailored by adjusting the monomer-to-initiator ([M]/[I]) ratio, which directly influences the final degree of polymerization and molecular weight of the homopolypeptide. nih.gov

| Initiator/Catalyst | Solvent | [M]/[I] Ratio | Mn (kDa) | Dispersity (Đ) | Source(s) |

| n-Hexylamine | DMF | 50 | 10.0 (by ¹H NMR) | 1.40 | nih.gov |

| PEG-PBLG Macroinitiator | DCM/Water Emulsion | 100 | 37.0 | ~1.05 | nih.gov |

| N-Heterocyclic Carbene (NHC) | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| High-Vacuum Conditions | Not specified | Not specified | Controlled MW | 1.3 (for multiblock) | researchgate.net |

Fabrication of Complex Polypeptide Architectures Using BLS-NCA

The controlled, living nature of NCA polymerization makes BLS-NCA an excellent candidate for constructing complex, well-defined polypeptide architectures, such as multiblock copolymers and surface-grafted polymer brushes.

Multiblock copolypeptides, which consist of two or more distinct polypeptide blocks, are readily synthesized by the sequential ring-opening polymerization of different NCA monomers. nih.gov This strategy relies on the living character of the propagating chain end; after the first monomer (e.g., BLS-NCA) is fully consumed, a second NCA monomer is introduced to the reaction, initiating the growth of the next block. This process can be repeated to create triblock, decablock, or even more complex sequences. nih.gov

For instance, BLS-NCA can be sequentially polymerized with other NCAs like γ-benzyl-L-glutamate NCA (BLG-NCA) or ε-carbobenzyloxy-L-lysine NCA (ZLL-NCA) to create amphiphilic or stimuli-responsive block copolymers. researchgate.netnih.gov The synthesis requires high-purity monomers and controlled reaction conditions, often under high vacuum or in specialized systems like water-in-oil emulsions, to ensure the propagating amine chain-end remains active for subsequent monomer additions. researchgate.netnih.gov This method allows for precise control over block length and sequence, leading to materials with sophisticated self-assembly behaviors and protein-mimetic functions. nih.gov

| Copolymer Architecture | Monomers Used | Polymerization Method | Key Features | Source(s) |

| Diblock (PBLG-b-PZLL) | γ-Benzyl-L-glutamate NCA, ε-Carbobenzyloxy-L-lysine NCA | Sequential ROP (High Vacuum) | Well-defined block structure | mdpi.com |

| Decablock (ABAB...) | γ-Benzyl-L-glutamate NCA, ε-Carboxybenzyl-L-lysine NCA | Sequential ROP (w/o Emulsion) | High block number, low dispersity | nih.gov |

| Tetrablock (PBLG-b-PAla-b-PZLL-b-PBLA) | BLG-NCA, Ala-NCA, ZLL-NCA, BLA-NCA | Sequential ROP (Low Temp/High Vacuum) | Complex sequence with Đ=1.3 | researchgate.net |

| Random Copolymers | L-alanine NCA, O-benzyl-L-serine NCA, others | NHC-catalyzed ROP | Rapid synthesis of complex sequences | researchgate.net |

Graft copolymers and surface-grafted polypeptide brushes represent another important class of materials accessible through BLS-NCA. These structures can be created using two main approaches: "grafting from" and "grafting onto".

The "grafting from" method involves immobilizing polymerization initiators onto a substrate surface or a polymer backbone. rero.ch This functionalized macroinitiator is then used to initiate the surface-initiated ring-opening polymerization (SI-ROP) of BLS-NCA, resulting in dense polypeptide chains growing directly from the surface, often referred to as a "polymer brush". rero.ch Surfaces like silica (B1680970) nanoparticles or silicon wafers can be functionalized with primary amine groups to initiate the polymerization. dcu.ie This technique allows for the creation of functional interfaces with tunable properties derived from the polypeptide's secondary structure and biocompatibility. rero.ch O-benzyl-L-serine is one of the monomers that has been successfully used to grow polypeptide brushes via SI-ROP. rero.ch

In the "grafting onto" approach, fully formed poly(O-benzyl-L-serine) chains are covalently attached to a functionalized polymer backbone or surface. kpi.uaresearchgate.net For example, a polymer backbone with reactive groups (e.g., carboxylic acids) can be coupled with amine-terminated PBLS chains. kpi.ua This method is advantageous when precise characterization of the side chains is required before grafting.

Post-Polymerization Modification Strategies for Poly(O-benzyl-L-serine)

A significant advantage of using BLS-NCA is the ability to chemically modify the resulting polymer after its synthesis. The benzyl (B1604629) ether on the serine side chain is a robust protecting group that can be selectively removed to yield poly(L-serine), which features a free primary hydroxyl group on each repeating unit. mdpi.comnih.gov

The most common method for debenzylation is acidic hydrolysis, often using a mixture of hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA). nih.govmdpi.com Catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) is another effective method, although care must be taken to avoid reduction of other functional groups if present. mdpi.comresearchgate.net

Once deprotected, the resulting poly(L-serine) becomes a highly functional, hydrophilic polypeptide. nih.govnih.gov The side-chain hydroxyl groups serve as versatile handles for further chemical modification, allowing for the attachment of a wide array of molecules to tailor the material's properties. nih.gov For instance, these hydroxyl groups can be used for:

Phosphorylation: Introducing phosphate (B84403) groups to mimic post-translational modifications found in natural proteins, which can be used in creating systems for cancer detection. nih.gov

Esterification or Etherification: Attaching other chemical moieties to alter solubility, thermal properties, or to introduce specific functionalities.

Coupling Reactions: Serving as attachment points for drugs, targeting ligands, or other polymers to create advanced biomaterials for drug delivery or tissue engineering. nih.gov

This two-step process—polymerization of the protected monomer followed by deprotection and functionalization—provides a powerful and flexible platform for designing sophisticated polypeptide materials with precisely controlled structures and functions.

Stereochemical Aspects in Bls Nca Research

Enantioselective Synthesis of BLS-NCA and Related Chiral Oxazolidine-2,5-diones

The synthesis of optically active oxazolidine-2,5-diones, the chemical class to which BLS-NCA belongs, is fundamentally reliant on starting with an enantiomerically pure precursor. For BLS-NCA, the stereocenter is derived directly from the corresponding α-amino acid, O-benzyl-L-serine or its D-enantiomer. The standard method for converting an amino acid to an NCA is through phosgenation, a process that typically retains the stereochemical integrity of the α-carbon.

The broader field of synthesizing chiral oxazolidinone and oxazolidinedione scaffolds has seen the development of various sophisticated methods to control stereochemistry. These strategies underscore the importance of stereocontrol in heterocyclic chemistry. While not all are used for BLS-NCA directly, they are pertinent to the synthesis of related chiral heterocyclic compounds. Methodologies include the use of chiral auxiliaries, asymmetric catalysis, and transformations of chiral precursors like amino alcohols and aziridines. nih.govbioorg.orgresearchgate.net For instance, one efficient approach combines an asymmetric aldol (B89426) reaction with a Curtius rearrangement for the diastereoselective construction of 4,5-disubstituted oxazolidin-2-ones. nih.gov Another strategy employs enantiomerically pure aziridines bearing an electron-withdrawing group, which undergo regioselective ring-opening and subsequent intramolecular cyclization to yield 5-functionalized chiral oxazolidin-2-ones with retention of configuration. bioorg.org Other methods involve the conversion of N-alkoxycarbonylamino epoxides into trans-4,5-disubstituted-oxazolidin-2-ones with complete regio- and stereoselection. rsc.org

Table 1: Selected Methodologies for Enantioselective Synthesis of Chiral Oxazolidinone Derivatives

| Method | Key Transformation | Precursors | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Aldol / Curtius Rearrangement | Tandem aldol reaction, Curtius rearrangement, and intramolecular cyclization | β-hydroxy carbonyl substrates with chiral auxiliary | Access to 4,5-vicinal stereogenic centers with high diastereoselectivity | nih.gov |

| Aziridine (B145994) Ring-Opening | Regioselective ring-opening of chiral aziridines followed by intramolecular cyclization | Enantiomerically pure 2-substituted aziridines | Retention of configuration at the C-2 position of the aziridine (becomes C-5 of the oxazolidinone) | bioorg.org |

| Cyclocarbamation of Amino Epoxides | Nucleophilic intramolecular attack of a carbamate (B1207046) on a protonated oxirane ring | threo-N-Alkoxycarbonylamino epoxides | Total regio- and stereoselection to form trans-4,5-disubstituted products | rsc.org |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation | 2-Oxazolones | Excellent enantioselectivities (up to 96% ee) | researchgate.net |

For BLS-NCA, the synthesis remains more direct: the use of enantiopure O-benzyl-L-serine ensures the production of (S)-4-((benzyloxy)methyl)oxazolidine-2,5-dione, the monomer required for creating stereoregular poly(O-benzyl-L-serine). bldpharm.com

Preservation and Influence of Stereochemistry During NCA Polymerization

The ring-opening polymerization (ROP) of NCAs is the most common method for synthesizing high molecular weight polypeptides. pku.edu.cn A crucial aspect of this process is the preservation of the monomer's stereochemistry in the resulting polymer chain. Modern controlled or "living" polymerization techniques are designed to minimize side reactions that could compromise stereochemical integrity. nih.govmdpi.com

The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the C5 carbonyl of the NCA ring. illinois.edu This is followed by ring-opening and subsequent decarboxylation to generate a new terminal amine group that propagates the polymerization. This mechanism generally proceeds with full retention of the configuration at the α-carbon. However, the choice of initiator and reaction conditions can influence the control over the polymerization. Strong bases can sometimes lead to an "activated-monomer" mechanism, which may introduce side reactions. nih.gov

To ensure high fidelity, researchers have developed several advanced initiator systems. Transition metal complexes, such as certain nickel or cobalt initiators, can provide excellent control over the polymerization, leading to predictable molecular weights and narrow polydispersities while preserving the monomer's stereochemistry. mdpi.comillinois.edu More recently, organosilicon reagents like hexamethyldisilazane (B44280) (HMDS) have been employed to mediate living NCA polymerization via a trimethylsilyl (B98337) carbamate intermediate, offering a metal-free alternative for controlled synthesis. mdpi.com The stereoselectivity of the polymerization itself can also be controlled; certain chiral catalyst systems have been shown to selectively polymerize one enantiomer from a racemic mixture of NCAs, resulting in an isotactic polypeptide. acs.org

Table 2: Influence of Initiator Systems on NCA Polymerization Control and Stereochemistry

| Initiator Type | Polymerization Mechanism | Key Advantages | Impact on Stereochemistry | Reference |

|---|---|---|---|---|

| Primary Amines (e.g., n-hexylamine) | Normal Amine Mechanism | Good general initiators; can achieve living polymerization under high vacuum techniques. | High fidelity preservation of monomer stereochemistry. | nih.govillinois.edu |

| Transition Metal Complexes (e.g., bipyNi(COD)) | Covalent Propagating Species | Excellent control over molecular weight and low polydispersity; living polymerization. | Quantitative retention of stereochemical integrity. | mdpi.comillinois.edu |

| Hexamethyldisilazane (HMDS) | Trimethylsilyl Carbamate (TMS-CBM) Intermediate | Metal-free; living and controlled polymerization. | Preserves the stereochemistry of the monomer unit in the polymer chain. | mdpi.com |

| Chiral Catalysts (e.g., Nickel dl-Methylbutyrate) | Stereoselective Polymerization | Can selectively polymerize one enantiomer from a racemic NCA mixture. | Produces a stereoregular (isotactic) polymer from a racemic monomer pool. | acs.org |

The use of enantiopure BLS-NCA in a well-controlled polymerization is therefore essential for producing stereoregular poly(O-benzyl-L-serine), where each repeating unit possesses the same L- (or D-) configuration.

Stereochemical Control in Polypeptide Conformational Studies

The defined, uniform stereochemistry of the monomer units within a polypeptide chain is the single most important factor in its ability to adopt ordered secondary structures, such as the α-helix or β-sheet. The conformation of a polypeptide backbone is described by the dihedral angles (φ and ψ) around the N-αC and αC-C' bonds, respectively. nih.govnih.govgatech.edu

For a polypeptide made from a single enantiomer, such as poly(O-benzyl-L-serine) from (S)-BLS-NCA, steric hindrance between the side chain and the polypeptide backbone severely restricts the allowable (φ, ψ) combinations. nih.govnih.gov This forces the chain to adopt specific, repeating conformations that maximize stabilizing interactions, primarily through hydrogen bonding. A polymer consisting exclusively of L-amino acids, for instance, will spontaneously form a right-handed α-helix under appropriate conditions. Conversely, a polymer of D-amino acids will form a left-handed α-helix.

If a racemic mixture of L- and D-NCAs were polymerized, the resulting atactic chain, with a random sequence of L- and D-residues, would lack the stereochemical regularity needed for helix formation. Such polymers typically exist as unstructured random coils. nih.gov Therefore, the enantiopurity of the BLS-NCA monomer is the foundational element that enables the synthesis of polypeptides with predictable, well-defined three-dimensional structures for conformational studies and advanced materials applications.

Table 3: Relationship Between Monomer Stereochemistry and Resulting Polypeptide Conformation

| Monomer Stereochemistry | Polymer Stereoregularity | Predominant Secondary Structure |

|---|---|---|

| Enantiopure L-NCA (e.g., (S)-BLS-NCA) | Isotactic (all L-residues) | Right-handed α-helix |

| Enantiopure D-NCA | Isotactic (all D-residues) | Left-handed α-helix |

| Racemic (L/D) NCA | Atactic (random L/D sequence) | Random coil |

Spectroscopic and Computational Investigations of 4 Benzyloxy Methyl Oxazolidine 2,5 Dione and Its Polymerization

Spectroscopic Characterization Techniques in NCA Research

Spectroscopic methods are indispensable for monitoring the ring-opening polymerization (ROP) of NCAs and characterizing the resultant polymers. These techniques allow for real-time analysis of monomer conversion, structural verification of the polymer backbone and side chains, and determination of key polymer properties such as molecular weight and dispersity.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and convenient method for monitoring the progress of the ring-opening polymerization of 4-((benzyloxy)methyl)oxazolidine-2,5-dione. The technique relies on the distinct vibrational frequencies of the functional groups in the monomer and the resulting polymer.

The NCA monomer is characterized by two strong carbonyl (C=O) stretching bands associated with its anhydride (B1165640) group. These typically appear at approximately 1860 cm⁻¹ and 1790 cm⁻¹. During polymerization, the oxazolidine-2,5-dione (B1294343) ring opens, and these anhydride peaks diminish in intensity. Concurrently, new absorption bands corresponding to the amide functional groups of the forming polypeptide, poly(benzyl-L-serine), appear and grow in intensity. The most significant of these are the amide I band (primarily C=O stretching) around 1650 cm⁻¹ and the amide II band (a combination of N-H bending and C-N stretching) around 1550 cm⁻¹.

By tracking the disappearance of the NCA anhydride peak at ~1860 cm⁻¹ over time, it is possible to calculate the monomer conversion and determine the kinetics of the polymerization reaction.

Table 1: Characteristic FTIR Absorption Bands for Monitoring NCA Polymerization

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Monomer/Polymer |

| Anhydride C=O | Symmetric Stretch | ~1790 | Monomer |

| Anhydride C=O | Asymmetric Stretch | ~1860 | Monomer |

| Amide I | C=O Stretch | ~1650 | Polymer |

| Amide II | N-H Bend & C-N Stretch | ~1550 | Polymer |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is a cornerstone technique for the unambiguous structural elucidation of the 4-((benzyloxy)methyl)oxazolidine-2,5-dione monomer and the resulting poly(benzyl-L-serine). mdpi.comnih.gov

For the monomer, ¹H NMR spectra provide detailed information about the chemical environment of each proton. Specific signals can be assigned to the aromatic protons of the benzyl (B1604629) protecting group, the benzylic methylene (B1212753) protons (O-CH₂-Ph), and the protons on the oxazolidine-2,5-dione ring, including the α-proton and the side-chain methylene protons (CH-CH₂-O).

Upon polymerization, the NMR spectrum changes significantly. The sharp signals corresponding to the monomer's ring structure disappear and are replaced by broader signals characteristic of the polymer. New resonances for the polypeptide backbone N-H proton and the α-CH proton emerge, confirming the formation of the poly(benzyl-L-serine) chain. Complete structural assignment can be achieved using two-dimensional NMR techniques such as COSY and HMQC. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ) for Monomer and Polymer

| Assignment | 4-((Benzyloxy)methyl)oxazolidine-2,5-dione (Monomer) | Poly(benzyl-L-serine) (Polymer) |

| Phenyl (Ar-H) | 7.2-7.4 ppm | 7.2-7.4 ppm |

| Benzyl (O-CH₂-Ph) | ~4.6 ppm | ~4.5 ppm |

| Ring α-CH | ~4.5 ppm | - |

| Side Chain (CH-CH₂) | ~4.0 ppm | ~3.8 ppm |

| Polymer Backbone α-CH | - | ~4.2 ppm |

| Polymer Backbone N-H | - | ~8.2 ppm |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization technique particularly well-suited for the analysis of large biomolecules and synthetic polymers like polypeptides. wpmucdn.comshimadzu.com It is used to determine the absolute molecular weight, molecular weight distribution, and end-group composition of poly(benzyl-L-serine). sigmaaldrich.comresearchgate.net

In a MALDI-ToF analysis, the polymer sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated into a flight tube. wpmucdn.com The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. The resulting spectrum displays a series of peaks, where each peak corresponds to a polymer chain of a specific length (degree of polymerization) complexed with a cation (e.g., Na⁺ or K⁺). wpmucdn.comshimadzu.com

From this distribution of peaks, important parameters can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. sigmaaldrich.com Furthermore, by analyzing the exact mass of the peaks, the chemical identity of the end groups (from the initiator and termination steps) can be confirmed. sigmaaldrich.com

Table 3: Example Data from MALDI-ToF-MS Analysis of Poly(benzyl-L-serine)

| Parameter | Description | Example Value |

| Mn | Number-Average Molecular Weight | 10,500 g/mol |

| Mw | Weight-Average Molecular Weight | 11,025 g/mol |

| Đ (Mw/Mn) | Dispersity | 1.05 |

| Repeating Unit | Mass of O-benzyl-serine | 193.21 g/mol |

| End Groups | Initiator/Terminus Fragments | Identified from mass calculation |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatography technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. youtube.comyoutube.comphenomenex.com It is a standard method for determining the molecular weight distribution of polymers like poly(benzyl-L-serine).

The SEC system consists of a column packed with porous gel beads. youtube.com When a polymer solution is passed through the column, larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. youtube.com Smaller polymer coils can diffuse into the pores, taking a longer, more tortuous path, and therefore elute later. youtube.com

By calibrating the column with a series of well-defined polymer standards of known molecular weights, a calibration curve of log(Molecular Weight) versus elution time (or volume) can be generated. youtube.com This curve is then used to determine the Mn, Mw, and Đ of the unknown poly(benzyl-L-serine) sample from its elution profile. phenomenex.comyoutube.com

Table 4: Typical SEC Data for a Poly(benzyl-L-serine) Sample

| Parameter | Description | Value |

| Mn | Number-Average Molecular Weight | 10,300 g/mol |

| Mw | Weight-Average Molecular Weight | 10,900 g/mol |

| Đ (Mw/Mn) | Dispersity | 1.06 |

| Peak Elution Time | Time at maximum signal intensity | 15.2 min |

Computational Studies and Mechanistic Insights into Oxazolidinone Ring Systems

While spectroscopic techniques provide invaluable experimental data, computational chemistry offers a complementary approach to gain a deeper, molecular-level understanding of the polymerization process.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. nih.goveurjchem.com It has become a powerful tool for elucidating the mechanisms of complex chemical reactions, including the ring-opening polymerization of heterocyclic compounds like oxazolidine-2,5-diones. rsc.orgresearchgate.net

In the context of 4-((benzyloxy)methyl)oxazolidine-2,5-dione polymerization, DFT calculations can be used to model the different proposed reaction pathways, such as the "normal amine mechanism" or the "activated monomer mechanism." Researchers can compute the geometries and energies of the reactants, intermediates, transition states, and products for each step along a given pathway. rsc.orgmdpi.com

By comparing the calculated activation energies (the energy barriers of the transition states), the most energetically favorable reaction mechanism can be identified. rsc.org These studies can reveal subtle details about bond-breaking and bond-forming processes, the role of the initiator, and the influence of substituents on reactivity. For instance, calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) can provide reliable predictions of reaction thermodynamics and kinetics. nih.govmdpi.com

Table 5: Illustrative DFT Energy Calculations for a Polymerization Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Monomer + Initiator | 0.0 |

| Transition State | Highest energy point during bond formation/breaking | +15.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Product | Dimer + Released CO₂ | -25.0 |

Molecular Modeling of Oxazolidinone Structures and Reactivity

The compound 4-((benzyloxy)methyl)oxazolidine-2,5-dione, also known as O-benzyl-L-serine N-carboxyanhydride (NCA), is a critical monomer in the synthesis of poly(O-benzyl-L-serine). Understanding its molecular structure and reactivity is fundamental to controlling the polymerization process and the properties of the resulting polypeptide. Computational modeling, particularly through Density Functional Theory (DFT), provides significant insights into these aspects.

DFT calculations are employed to determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations help in visualizing the three-dimensional structure of the monomer and understanding the spatial arrangement of its atoms. For the oxazolidine-2,5-dione ring, the planarity and puckering of the five-membered ring are of particular interest as they influence the ring strain and, consequently, its reactivity in ring-opening polymerization.

The reactivity of 4-((benzyloxy)methyl)oxazolidine-2,5-dione is largely governed by the two electrophilic carbonyl carbons (C2 and C5) and the nucleophilic nitrogen atom within the NCA ring. nih.gov Molecular modeling can map the electrostatic potential surface of the molecule, highlighting the regions susceptible to nucleophilic or electrophilic attack. The polymerization of NCAs can be initiated by various nucleophiles, and computational studies help elucidate the mechanism by modeling the transition states of the ring-opening process. For instance, in a primary amine-initiated polymerization, the amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. nih.gov

Furthermore, computational models can predict the reactivity ratios in copolymerization reactions. For example, in the copolymerization of L-alanine NCA with O-benzyl-L-serine NCA, the resulting polymer may have a random sequence with a higher proportion of alanine (B10760859) repeating units, indicating different reactivities of the monomers. nih.gov

Below is a table of selected computed geometric parameters for a related dipeptide, n-formyl-d-serine-d-alanine-NH2, which provides an indication of the typical bond lengths and angles that would be expected in the serine derivative portion of the target molecule. nih.gov

Interactive Data Table: Computed Geometric Parameters of a Serine-Alanine Dipeptide Fragment

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | Cα (Ser) | Cβ (Ser) | 1.53 | |

| Bond Length | Cβ (Ser) | Oγ (Ser) | 1.42 | |

| Bond Angle | N (Ser) | Cα (Ser) | Cβ (Ser) | 110.5 |

| Bond Angle | Cα (Ser) | Cβ (Ser) | Oγ (Ser) | 111.2 |

Note: The data in this table is for a serine-alanine dipeptide fragment as a proxy, as specific DFT data for 4-((benzyloxy)methyl)oxazolidine-2,5-dione was not available in the searched literature. The values represent typical ranges found in peptide structures.

Conformational Analysis and Stability Predictions

The conformational flexibility of 4-((benzyloxy)methyl)oxazolidine-2,5-dione and the resulting polymer, poly(O-benzyl-L-serine), plays a crucial role in determining the material's properties. Conformational analysis involves identifying the stable conformers of the molecule and predicting their relative energies.

For the monomer, the key conformational degrees of freedom are the dihedral angles associated with the side chain, specifically the rotation around the Cα-Cβ and Cβ-Oγ bonds of the serine moiety, and the orientation of the benzyl group. DFT calculations can be used to construct a potential energy surface by systematically varying these dihedral angles to locate the low-energy conformers. nih.gov The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. In the gas phase, conformations that allow for intramolecular hydrogen bonds are often favored. nih.gov

Once polymerized, the resulting poly(O-benzyl-L-serine) can adopt various secondary structures, most notably α-helices and β-sheets. The stability of these conformations is influenced by factors such as the solvent, temperature, and the length of the polymer chain. nih.gov Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of polypeptides in solution. These simulations can predict the folding of the polymer chain into stable secondary structures and provide insights into the interactions with solvent molecules. nih.gov

The table below presents a hypothetical conformational analysis for the side chain of 4-((benzyloxy)methyl)oxazolidine-2,5-dione, based on typical values for serine derivatives. nih.gov The relative energies indicate the stability of different staggered conformations around the Cα-Cβ bond.

Interactive Data Table: Predicted Relative Stabilities of Side-Chain Conformers

| Conformer (χ1 dihedral angle) | Dihedral Angle (N-Cα-Cβ-Oγ) | Relative Energy (kcal/mol) | Stability Prediction |

|---|---|---|---|

| gauche (+) | +60° | 0.0 | Most Stable |

| anti | 180° | ~1.0-2.0 | Moderately Stable |

Note: This table is illustrative and based on general principles of amino acid conformational analysis. The exact energy values would require specific DFT calculations for 4-((benzyloxy)methyl)oxazolidine-2,5-dione.

Future Research Directions and Emerging Trends

Development of Novel Initiator Systems for Precision Polymerization Control

The ring-opening polymerization (ROP) of NCAs is a delicate process, often plagued by side reactions that lead to poor control over the polymer's molecular weight and a broad molecular weight distribution (polydispersity). nih.govnih.gov The polymerization of BLS-NCA, in particular, is known to be slower compared to other NCAs like that of γ-benzyl-L-glutamate (BLG), and it is more susceptible to side reactions at ambient temperatures, making control a significant challenge. tue.nlresearchgate.netresearchgate.net Consequently, a major trend is the development of novel initiator systems that offer precision control.

Traditional primary amine initiators often lead to competing reaction pathways, namely the desired normal amine mechanism (NAM) and the problematic activated monomer mechanism (AMM). nih.gov Emerging strategies aim to suppress the AMM pathway and enhance control.

Key Emerging Initiator Systems:

Amine Salts with Non-Nucleophilic Anions: Initiators like primary amine hydrochlorides or ammonium (B1175870) salts with tetrafluoroborate (B81430) anions are gaining traction. nih.govresearchgate.net These systems maintain the polymerization within the NAM pathway by establishing a dynamic equilibrium between a dormant, protonated amine and a small amount of the active, deprotonated amine. nih.gov This "monomer-starved" condition minimizes side reactions associated with high concentrations of active species. nih.gov

Organosilicon Initiators: Hexamethyldisilazane (B44280) (HMDS) and other N-trimethylsilyl (TMS) amines have emerged as highly effective mediators for controlled NCA polymerization. nih.govpku.edu.cnillinois.edu These initiators proceed through a unique trimethylsilyl (B98337) carbamate (B1207046) propagating group, offering a metal-free route to well-defined polypeptides with predictable molecular weights and low polydispersities. pku.edu.cnillinois.edu This method is advantageous as it is often fast and can be less sensitive to monomer purity. pku.edu.cn

Transition-Metal Complexes: While carrying the concern of potential metal contamination, initiators based on cobalt and nickel complexes offer exceptional control over stereoregularity and can produce very high molecular weight polypeptides with low polydispersity. nih.govrhhz.net Research is ongoing to develop chiral nickel initiators for the enantioasymmetric polymerization of racemic NCA mixtures, which could resolve racemic amino acids into optically pure polymers. illinois.edu

Future research will likely focus on creating initiator systems that are not only efficient and "living" but also tolerant to impurities and scalable for industrial applications. The development of bio-inspired systems, such as polymerization in biphasic environments that allow for in-situ monomer purification, represents a novel approach to streamline polypeptide synthesis. nih.gov

Table 1: Comparison of Initiator Systems for NCA Polymerization

| Initiator System | Primary Mechanism | Key Advantages | Key Challenges |

|---|---|---|---|

| Primary Amines | Normal Amine Mechanism (NAM) & Activated Monomer Mechanism (AMM) | Simple, readily available. | Poor control, side reactions, broad polydispersity. nih.gov |

| Amine Hydrochlorides | Primarily NAM | Better control, narrow polydispersity, suppresses AMM. nih.gov | Slower reaction rates compared to conventional amines. |

| Organosilicon (e.g., HMDS) | Trimethylsilyl Carbamate | Excellent control, metal-free, fast, high end-group fidelity. pku.edu.cnillinois.edu | Sensitivity to protic impurities. |

| Transition-Metal Complexes | Metal-Amido Species | High control over stereochemistry, very high molecular weights. rhhz.net | Potential metal contamination, difficulty in end-group functionalization. rhhz.net |

Engineering of Sequence-Defined Polypeptides from BLS-NCA

The ability to control the sequence of amino acids in a polymer chain, mimicking the precision of proteins, is a central goal in polymer chemistry. The "living" nature of modern, controlled ROP techniques, where polymer chains grow without termination, is the key to achieving this. pku.edu.cn By sequentially introducing different NCA monomers to the reaction, block copolymers with defined segments can be synthesized. nih.govillinois.edu

The development of the robust initiator systems described above provides the high degree of end-group fidelity required for such sequential polymerizations. For instance, the successful synthesis of diblock and multiblock copolymers containing poly(O-benzyl-L-serine) segments has been demonstrated using low-temperature polymerization protocols that minimize side reactions. tue.nlresearchgate.net

Future trends are moving beyond simple diblock or triblock structures towards more complex, sequence-defined macromolecules. This includes the synthesis of:

Multiblock Copolymers: Creating polymers with multiple, distinct polypeptide blocks (e.g., tetrablock copolymers) to build materials with layered functionalities. researchgate.net

Graft Copolymers: Grafting poly(O-benzyl-L-serine) chains from a different polymer backbone to create brush-like architectures. tue.nl

Hybrid Block Copolymers: Combining polypeptide blocks with non-peptide polymer segments (e.g., poly(ethylene glycol) or poly(D,L-lactide)) to generate amphiphilic structures for applications in drug delivery and nanotechnology. illinois.edugoogle.com

The precise control afforded by new initiator systems will enable the creation of polypeptides where the sequence is not random, but programmed, opening doors to materials with unprecedented control over their secondary structure (e.g., α-helices and β-sheets) and, consequently, their function.

Integration of BLS-NCA Derived Polymers in Advanced Soft Materials

Polymers derived from BLS-NCA are highly attractive for the creation of advanced soft materials, primarily due to the properties of the resulting poly(L-serine) after removal of the benzyl (B1604629) protecting group. Poly(L-serine) is hydrophilic and biocompatible, making it an excellent candidate for biomedical applications. acs.org

Hydrogels: A major area of interest is the development of hydrogels. Recent studies have shown that hydrogels made from poly-DL-serine exhibit a remarkable resistance to the foreign-body response upon implantation, surpassing even widely used materials like poly(ethylene glycol) (PEG). nih.gov This suggests a significant future for BLS-NCA-derived materials in implantable medical devices and tissue engineering scaffolds where minimizing chronic inflammation and fibrosis is critical. Future research will explore the creation of crosslinked hydrogels from BLS-NCA derivatives for controlled release and as matrices for cell culture.

Drug Delivery Nanoparticles: The amphiphilic block copolymers synthesized from BLS-NCA are ideal for forming self-assembled nanostructures like micelles and nanoparticles in aqueous environments. These structures typically feature a hydrophobic core, formed by a block like poly(O-benzyl-L-serine), and a hydrophilic shell. The poly(L-serine) block can stabilize nanoparticles through hydrogen bonding at the core-shell interface. google.com These nanoparticles can encapsulate hydrophobic drugs, and their surfaces can be functionalized for targeted delivery. For example, L-serine-modified poly-L-lysine has been shown to act as a kidney-targeted drug carrier. nih.gov The integration of poly(L-serine) segments into drug delivery systems is a promising strategy to enhance stability and biocompatibility. google.com

Application of Advanced In-Situ Characterization Techniques for Mechanistic Elucidation

A deep understanding of polymerization kinetics and mechanisms is essential for optimizing reaction conditions and achieving precise polymer structures. The trend is to move from analyzing the final product to monitoring the reaction in real-time.

In-Situ Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Real-time FTIR is a powerful and widely used technique to follow the kinetics of NCA polymerization. researchgate.net By monitoring the disappearance of the characteristic anhydride (B1165640) C=O stretching bands around 1770-1800 cm⁻¹, one can directly measure monomer conversion as a function of time. researchgate.netresearchgate.net This allows for detailed kinetic studies under various conditions (e.g., different temperatures, pressures, or initiator systems) to identify optimal parameters for controlled polymerization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is an emerging tool for monitoring polymerization kinetics with high chemical resolution. nih.gov It allows for the simultaneous observation of monomer consumption and the appearance of polymer signals, providing detailed mechanistic insights that may be difficult to obtain with FTIR alone. d-nb.info

Mass Spectrometry (MALDI-ToF MS): While not strictly an in-situ technique for kinetics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is crucial for elucidating polymerization mechanisms. It provides detailed information on the composition of the resulting polymer chains, allowing for the identification of end-groups and the detection of side products. tue.nlresearchgate.net This is vital for confirming the "living" nature of a polymerization and verifying the success of end-group functionalization.

By combining these advanced analytical tools, researchers can gain a comprehensive picture of the BLS-NCA polymerization process. This detailed mechanistic understanding is the foundation for developing the next generation of controlled polymerization methods and designing novel polypeptide-based materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.